![molecular formula C22H23N3O2 B5608329 N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5608329.png)
N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide
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Overview
Description
N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide, also known as QAQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various research fields.
Mechanism of Action
The mechanism of action of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide is not fully understood. However, it is believed to interact with various proteins, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to bind to and activate the G protein-coupled receptor GPR120, which is involved in regulating glucose and lipid metabolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide is its high selectivity and sensitivity in detecting protein-ligand interactions. It is also relatively easy to synthesize and has a long shelf life. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment to detect fluorescence.
Future Directions
There are several future directions for the research and development of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide. One potential application is in the development of biosensors for the detection of various diseases, including cancer and infectious diseases. This compound could also be used in the development of new drugs for the treatment of various diseases, including Alzheimer's disease and diabetes. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in various research fields.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has shown promising results in various scientific research applications. Its high selectivity and sensitivity in detecting protein-ligand interactions make it a valuable tool for studying the binding sites of various proteins. However, further research is needed to fully understand its mechanism of action and potential applications in various research fields.
Synthesis Methods
The synthesis of N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide involves the reaction of 4-chloroquinoline with 4-methoxybenzylamine to form 4-(4-methoxyphenyl)-1-(4-quinolinyl)pyrrolidine. This intermediate is then reacted with N-Boc-3-pyrrolidinecarboxaldehyde to form N-Boc-3-pyrrolidinecarboxaldehyde-4-(4-methoxyphenyl)-1-(4-quinolinyl)pyrrolidine. The final step involves deprotection of the Boc group to yield this compound.
Scientific Research Applications
N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(4-quinolinyl)-3-pyrrolidinyl]acetamide has shown promising results in various scientific research applications. It has been used as a fluorescent probe to detect protein-ligand interactions, as well as a tool for studying the binding sites of various proteins. This compound has also been utilized in the development of biosensors for the detection of various analytes.
properties
IUPAC Name |
N-[(3S,4R)-4-(4-methoxyphenyl)-1-quinolin-4-ylpyrrolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2/c1-15(26)24-21-14-25(13-19(21)16-7-9-17(27-2)10-8-16)22-11-12-23-20-6-4-3-5-18(20)22/h3-12,19,21H,13-14H2,1-2H3,(H,24,26)/t19-,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSQKESKZXXGGQN-PZJWPPBQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CN(CC1C2=CC=C(C=C2)OC)C3=CC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1CN(C[C@H]1C2=CC=C(C=C2)OC)C3=CC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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